molecular formula C8H11N3O2 B1289256 Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate CAS No. 166814-31-9

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B1289256
CAS No.: 166814-31-9
M. Wt: 181.19 g/mol
InChI Key: FZPHSUBVENHRPC-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design and Drug Discovery

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate and its derivatives are known for their role in pharmacophore design, particularly in the development of p38α MAP kinase inhibitors. These compounds are designed based on their ability to inhibit the p38 mitogen-activated protein kinase, which plays a significant role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these compounds are crucial for developing selective inhibitors targeting the ATP pocket of p38 MAP kinase, thereby offering a therapeutic strategy for diseases associated with inflammation (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Role in Organic Synthesis and Catalysis

The compound and its related structures play a vital role in the field of organic synthesis and catalysis. Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have shown significant importance in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis. These organic compounds are not only pivotal as versatile synthetic intermediates but also bear significant biological importance due to their potential in medicinal applications, including acting as potent N-oxide compounds with activities like anticancer, antibacterial, and anti-inflammatory (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Biologically Significant Optical Sensors

Derivatives of this compound have been employed as recognition units in the synthesis of optical sensors due to their range of biological and medicinal applications. These derivatives, particularly pyrimidine derivatives, have been utilized as exquisite sensing materials owing to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and chemical detection applications (Jindal & Kaur, 2021).

Antibacterial Agents

The compound's derivatives have also been explored for their antibacterial properties. Fused pyridines, such as imidazopyridines (IZPs), are reported to exhibit a wide range of pharmacological activities, including antibacterial effects. The structure-activity relationship (SAR) of various synthesized IZP derivatives has been a focus, aiming to develop novel, potent antibacterial agents with minimal side effects. This research is particularly significant in the context of increasing risks of bacterial infections and antibacterial resistance (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Safety and Hazards

This compound is intended for research and development use only and is not for medicinal, household, or other uses . Specific safety and hazard information is not provided in the search results.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h4,7,9H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHSUBVENHRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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